molecular formula C24H27N3O3S B2742933 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901231-99-0

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2742933
CAS RN: 901231-99-0
M. Wt: 437.56
InChI Key: MMERXYOPAKIJGS-UHFFFAOYSA-N
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Description

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : A study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structural properties and antioxidant activities, suggesting potential applications in materials science and medicinal chemistry due to their significant antioxidant activity (Chkirate et al., 2019).

Radiolabeled Tracers for Imaging

Carbon-11-labeled Imidazopyridine- and Purine-thioacetamide Derivatives : This research involves the synthesis of carbon-11-labeled compounds aimed at imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) for potentially diagnosing diseases. Such methodologies could be relevant for designing radiolabeled compounds for diagnostic imaging, particularly in neurodegenerative diseases (Gao et al., 2016).

Anticonvulsant Activity of Imidazolyl Derivatives

Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives : This study explored the synthesis and anticonvulsant activity of imidazolyl-derivatives, highlighting the therapeutic potential of structurally similar compounds in addressing neurological disorders (Aktürk et al., 2002).

Metabolic Pathways and Herbicide Analysis

Metabolism of Chloroacetamide Herbicides : Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the metabolic pathways and potential toxicological impacts of related compounds, which can inform safety assessments and environmental impact studies (Coleman et al., 2000).

Influenza Neuraminidase Inhibitors

Tetrahydrofuran-5-carboxylic Acid Core Inhibitors : A study on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors incorporating a tetrahydrofuran-5-carboxylic acid core. Such research illustrates the ongoing efforts in medicinal chemistry to develop novel therapeutics for viral infections (Wang et al., 2005).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target. Without specific information about this compound, it’s difficult to discuss how environmental factors might influence its action .

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-8-10-17(11-9-16)22-24(31-15-21(28)25-14-20-7-4-12-30-20)27-23(26-22)18-5-3-6-19(13-18)29-2/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMERXYOPAKIJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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